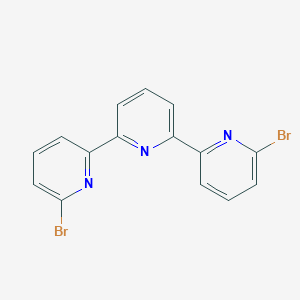

2,6-bis(6-bromopyridin-2-yl)pyridine

Description

Properties

IUPAC Name |

2,6-bis(6-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMBATDYUCQLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401022 | |

| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100366-66-3 | |

| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Formation of 2,6-bis(6-bromopyridin-2-yl)pyridine: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,6-bis(6-bromopyridin-2-yl)pyridine, a crucial building block in supramolecular chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanisms, experimental protocols, and comparative analysis of synthetic strategies. The primary focus is on the versatile Kröhnke pyridine synthesis, with additional discussion on alternative methodologies such as transition-metal-catalyzed cross-coupling reactions. This guide aims to equip the reader with a comprehensive understanding of the causality behind experimental choices and to provide a robust framework for the successful synthesis of this important terpyridine ligand.

Introduction: The Significance of this compound

The terpyridine scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The specific derivative, this compound, offers strategically positioned bromine atoms that serve as versatile handles for further functionalization through cross-coupling reactions. This attribute makes it an invaluable precursor for the synthesis of complex ligands, functional materials, and metallopolymers with tailored electronic and photophysical properties. A thorough understanding of its formation is therefore paramount for the advancement of these fields.

This guide will primarily focus on the most adaptable and widely employed method for the synthesis of substituted terpyridines: the Kröhnke pyridine synthesis.[1] The mechanistic intricacies of this reaction will be dissected to provide a foundational understanding of the principles governing the formation of the terpyridine core.

Primary Synthetic Pathway: The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful and convergent method for the preparation of substituted pyridines.[2] In the context of this compound, a variation of the Kröhnke synthesis is employed, which involves the reaction of two equivalents of a 2-acetylpyridine derivative with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3]

The key precursor for the synthesis of the target molecule is 6-bromo-2-acetylpyridine . This starting material can be synthesized from 2,6-dibromopyridine via a nucleophilic substitution reaction with the enolate of acetaldehyde, followed by oxidation, or more directly through a reaction with N,N-dimethylacetamide after lithiation of 2,6-dibromopyridine.[4]

The Kröhnke Reaction Mechanism: A Step-by-Step Elucidation

The formation of the central pyridine ring in this compound via the Kröhnke methodology is a cascade of classical organic reactions. The process is initiated by the in-situ formation of an α,β-unsaturated ketone (a chalcone analogue).

-

Enolate Formation and Aldol Condensation: The reaction commences with the deprotonation of 6-bromo-2-acetylpyridine at the methyl group by a base (e.g., hydroxide) to form an enolate. This enolate then undergoes an aldol condensation with a suitable aldehyde, which in a one-pot synthesis of an unsubstituted central pyridine ring, can be formaldehyde or its equivalent. For a more controlled synthesis, a pre-formed α,β-unsaturated ketone can be used.

-

Michael Addition: A second molecule of the 6-bromo-2-acetylpyridine enolate acts as a Michael donor and adds to the β-position of the in-situ generated α,β-unsaturated ketone. This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate.

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate then reacts with a source of ammonia, such as ammonium acetate. The ammonia attacks one of the carbonyl groups to form a hemiaminal, which quickly dehydrates to an imine. A subsequent intramolecular attack of the enamine tautomer on the remaining carbonyl group leads to a cyclic hemiaminal.

-

Aromatization: The final step involves the elimination of water from the cyclic intermediate to afford the stable, aromatic central pyridine ring, yielding the desired this compound.

Diagram of the Kröhnke Synthesis Mechanism:

Caption: Kröhnke synthesis pathway for terpyridine formation.

Alternative Synthetic Strategies

While the Kröhnke synthesis is a robust method, other strategies can be employed for the synthesis of this compound, primarily through transition-metal-catalyzed cross-coupling reactions.

Stille and Suzuki Cross-Coupling Reactions

These methods involve the coupling of a di-functionalized central pyridine ring with two equivalents of a functionalized outer pyridine ring. For the synthesis of the target molecule, this could involve:

-

Stille Coupling: The reaction of 2,6-bis(tributylstannyl)pyridine with two equivalents of 2,6-dibromopyridine in the presence of a palladium catalyst.[5]

-

Suzuki Coupling: The reaction of pyridine-2,6-diboronic acid or its ester with two equivalents of 2,6-dibromopyridine, also catalyzed by a palladium complex.

The primary advantage of these methods is their modularity, allowing for the synthesis of unsymmetrical terpyridines. However, they often require the synthesis of organometallic or boronic acid precursors, which can add steps to the overall synthetic sequence.

Diagram of Cross-Coupling Strategies:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 2,6-bis(6-bromopyridin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-bis(6-bromopyridin-2-yl)pyridine, a halogenated terpyridine analogue. We will delve into its synthesis, core chemical properties, and explore its burgeoning applications in materials science and drug discovery. The insights provided herein are grounded in established synthetic methodologies and spectroscopic analysis, offering a robust resource for researchers in the field.

Introduction: The Significance of a Brominated Terpyridine Scaffold

2,2':6',2''-Terpyridine (tpy) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable, well-defined complexes with a wide array of metal ions.[1][2] The introduction of halogen atoms, specifically bromine, onto the terminal pyridine rings of the terpyridine scaffold, as in this compound, imparts unique chemical reactivity and modulates the electronic properties of the ligand. These bromine substituents serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex supramolecular architectures and novel functional materials.[1][3] Furthermore, the presence of bromine can influence the photophysical and electrochemical properties of the resulting metal complexes, making this class of compounds highly attractive for applications in catalysis and optoelectronics.[1][4] In the context of drug development, halogenated organic molecules often exhibit enhanced biological activity, and the terpyridine core itself has been investigated for its anticancer properties.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be strategically achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organostannane with an organic halide, presents a robust and versatile method for the formation of the crucial C-C bonds in the terpyridine framework.[6]

Proposed Synthetic Pathway: A Stille Cross-Coupling Approach

A plausible and efficient route to the target molecule involves a twofold Stille coupling reaction between 2,6-bis(tributylstannyl)pyridine and two equivalents of 2,6-dibromopyridine. The organotin reagent, 2,6-bis(tributylstannyl)pyridine, can be prepared from 2,6-dibromopyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Caption: Proposed synthetic pathway for this compound via a Stille cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,6-bis(tributylstannyl)pyridine

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add 2,6-dibromopyridine (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (2.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture will typically turn a deep color, indicating the formation of the dilithiated intermediate.

-

After stirring for 1-2 hours at -78 °C, add tributyltin chloride (2.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-bis(tributylstannyl)pyridine.

Step 2: Synthesis of this compound

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-bis(tributylstannyl)pyridine (1.0 eq), 2,6-dibromopyridine (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

-

Add anhydrous and degassed toluene or another suitable solvent.

-

Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties

The chemical and physical properties of this compound are dictated by its terpyridine core and the presence of the terminal bromine atoms.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉Br₂N₃ | [7] |

| Molecular Weight | 391.06 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Melting Point | 257-263 °C | [8] |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene), with limited solubility in polar protic solvents. | Inferred from the structure |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the coupling between the protons on the three pyridine rings. The protons on the central pyridine ring will likely appear as a triplet and a doublet. The protons on the terminal brominated pyridine rings will each show a set of doublets and a triplet, with chemical shifts influenced by the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the 15 carbon atoms of the terpyridine framework. The carbons attached to the bromine atoms are expected to appear at a characteristic upfield chemical shift compared to their non-brominated analogues.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

Reactivity and Applications

The bromine atoms on the terminal pyridine rings of this compound are the primary sites of reactivity, making it a valuable building block for more complex molecules.

Coordination Chemistry and Catalysis

As a terpyridine derivative, this compound is an excellent tridentate ligand for a wide range of transition metals, including iron, ruthenium, cobalt, nickel, and copper.[2][3] The resulting metal complexes can exhibit interesting catalytic, photophysical, and electrochemical properties.[3][4] The electron-withdrawing nature of the bromine atoms can modulate the redox potential of the metal center, which is a key parameter in designing catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4]

Caption: Formation of a metal complex with the brominated terpyridine ligand.

Supramolecular Chemistry and Materials Science

The bromine atoms provide synthetic handles for post-complexation modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the construction of intricate supramolecular assemblies, polymers, and functional materials. For instance, coupling with arylboronic acids can lead to extended π-conjugated systems with tailored photoluminescent properties, which are of interest for applications in organic light-emitting diodes (OLEDs).[10][11]

Drug Development and Medicinal Chemistry

Halogenated heterocyclic compounds are a prominent feature in many pharmaceuticals.[12] The bromine atoms in this compound can potentially enhance its biological activity through several mechanisms, including improved membrane permeability and metabolic stability. Terpyridine-metal complexes have been investigated for their anticancer properties, and the ability to further functionalize the ligand via the bromine atoms opens up avenues for developing targeted drug delivery systems.[5][13]

Conclusion

This compound is a versatile and valuable compound in the fields of coordination chemistry, materials science, and drug discovery. Its synthesis, achievable through robust cross-coupling methodologies, provides access to a scaffold that combines the strong chelating properties of the terpyridine core with the synthetic versatility of the terminal bromine substituents. This unique combination allows for the rational design and synthesis of a wide range of functional molecules with tailored electronic, photophysical, and biological properties. As research in these areas continues to advance, the importance of halogenated terpyridine ligands like this compound is set to grow.

References

- Metal Complexes from Terpyridines: Driving Innovation in C

- Selected Terpy‐Cu complexes with halogen or pseudo‐halogen as ancillary ligands.

- Terpyridine‐based ligands with biological activity.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)

- Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi - Benchchem. (URL not available)

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PubMed Central. (2024-07-08)

- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem. (URL not available)

- 2,6-Bis(2-pyridyl)-4-phenylpyridine | C21H15N3 | CID 4407216 - PubChem. (URL not available)

- Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions - MDPI. (URL not available)

- Crystal Structure Analysis of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide for Researchers - Benchchem. (URL not available)

- Suzuki reaction - Wikipedia. (URL not available)

- (PDF) Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)

- Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PubMed Central. (URL not available)

- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Deriv

- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Deriv

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG

- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.

- Silver‐Based Terpyridine Complexes as Antitumor Agents - Universidad de Zaragoza. (URL not available)

- Efficient and Stereo-selective Synthesis of Monomeric and Bi-metallic Pincer Complexes Containing Pd-bonded Stereogenic Carbons - The Royal Society of Chemistry. (URL not available)

- Synthesis and structures of brominated terpyridine-containing monomers...

- Suzuki Coupling - Organic Chemistry Portal. (URL not available)

- Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.

- Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene - Lookchem. (URL not available)

- 6,6''-Dibromo-2,2':6',2''-terpyridine 90 100366-66-3 - Sigma-Aldrich. (URL not available)

- Terpyridines as promising antitumor agents: an overview of their discovery and development. (2021-12-20)

- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - MSU Chemistry. (URL not available)

- (PDF) Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)

- 100366-66-3 | 6,6''-Dibromo-2,2':6',2''-terpyridine | ChemScene. (URL not available)

- Pyridine, 3-bromo- - the NIST WebBook. (URL not available)

- Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02)

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL not available)

- mass spectra - the M+2 peak - Chemguide. (URL not available)

- Efficient Preparative Rentes to 6,6′-Dibromo-2-2′-bipyridine and 6-Bromo-2,2′. (2006-10-24)

- 10495-73-5 | 6-Bromo-2,2'-bipyridyl - ChemScene. (URL not available)

- Pyridine, 3-bromo- - the NIST WebBook. (URL not available)

- 6,6′′-Dibromo-2,2′:6′,2′′-terpyridine, CAS 100366-66-3 - Santa Cruz Biotechnology. (URL not available)

- 6-Bromo-2,2'-bipyridine - XIAMEN EQUATION CHEMICAL CO.,LTD. (URL not available)

- Application Notes and Protocols for the Fabrication of OLEDs Using Terpyridine-Based Emitters - Benchchem. (URL not available)

- Relative binding strength of terpyridine model complexes under matrix-assisted laser desorption/ionization mass spectrometry conditions | Request PDF - ResearchG

- Silver‐Based Terpyridine Complexes as Antitumor Agents - Universidad de Zaragoza. (URL not available)

- Solution-Processed OLED Based on a Mixed-Ligand Europium Complex - MDPI. (URL not available)

- Optimising the luminescence of platinum(II) complexes and their application in organic light emitting devices (OLEDs)

- 2,2':6',2''-Terpyridine - PubChem. (URL not available)

- 1.3: Mass Spectrometry additional details - Chemistry LibreTexts. (2022-01-16)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 6,6″-ジブロモ-2,2′:6′,2″-テルピリジン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. html.rhhz.net [html.rhhz.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scbt.com [scbt.com]

- 13. zaguan.unizar.es [zaguan.unizar.es]

A Technical Guide to the Spectroscopic Characterization of 2,6-bis(6-bromopyridin-2-yl)pyridine

Introduction and Rationale

2,6-bis(6-bromopyridin-2-yl)pyridine belongs to the family of terpyridine-like ligands, which are of significant interest due to their strong chelating properties with a wide range of metal ions. The terminal bromine atoms serve as versatile synthetic handles for further functionalization via cross-coupling reactions, enabling the construction of complex macromolecular architectures, functional materials, and metallodrugs.

Given its pivotal role as a precursor, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this characterization. This guide provides a self-validating workflow, detailing not just the methods for data acquisition but also the foundational principles for interpreting the resulting spectra. By understanding the expected outcomes, researchers can efficiently validate their synthetic products and troubleshoot unexpected results.

Proposed Synthetic Approach: Palladium-Catalyzed Stille Coupling

The most logical and widely employed method for coupling pyridine rings is through palladium-catalyzed cross-coupling reactions. A Stille coupling between 2,6-dibromopyridine and an appropriate organostannane derivative of 2-bromopyridine offers a high-yielding and reliable route.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and anhydrous toluene (10 mL/mmol of 2,6-dibromopyridine).

-

Reagent Addition: Add 2-bromo-6-(tributylstannyl)pyridine (2.2 eq.) to the mixture via syringe. The use of a slight excess of the organostannane ensures the complete consumption of the dibromopyridine starting material.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization Workflow

The following diagram outlines the logical flow for the comprehensive analysis and validation of the synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. The symmetry of this compound simplifies its expected spectra, providing a clear fingerprint for identification.

¹H NMR Spectroscopy

Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Electronegative atoms (N, Br) and aromatic ring currents cause predictable deshielding effects, shifting signals downfield. The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity).

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.6 | Doublet (d) | 2H | H-3', H-5' | Protons on the central pyridine ring, adjacent to the nitrogen of the outer rings, experiencing strong deshielding. |

| ~7.8 - 8.0 | Triplet (t) | 1H | H-4' | Proton on the central pyridine ring, coupled to H-3' and H-5'. |

| ~7.6 - 7.8 | Triplet (t) | 2H | H-4, H-4'' | Protons on the terminal pyridine rings, coupled to two adjacent protons. |

| ~7.4 - 7.6 | Doublet (d) | 2H | H-5, H-5'' | Protons adjacent to the bromine atom, deshielded by its inductive effect. |

| ~8.2 - 8.4 | Doublet (d) | 2H | H-3, H-3'' | Protons adjacent to the inter-ring C-C bond, deshielded by ring currents. |

Note: The exact chemical shifts are predictions. Data from related structures like 2-bromopyridine and 2,6-disubstituted pyridines support these assignments.[1][2]

¹³C NMR Spectroscopy

Causality: The chemical shift of a carbon atom is sensitive to its hybridization and the electronic effects of its neighbors. Carbons bonded to electronegative atoms like nitrogen and bromine are shifted significantly downfield.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 - 158 | C-2, C-2'', C-6, C-6' | Carbons directly attached to nitrogen atoms are highly deshielded. |

| ~141 - 143 | C-6, C-6'' | Carbons bearing a bromine atom are significantly deshielded. |

| ~138 - 140 | C-4, C-4'', C-4' | Para-carbons in pyridine rings typically resonate in this region.[3] |

| ~125 - 128 | C-5, C-5'' | Carbons adjacent to the brominated carbon. |

| ~120 - 123 | C-3, C-3'', C-3', C-5' | Remaining CH carbons of the pyridine rings. |

Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, confirming the elemental composition. The presence of two bromine atoms creates a unique and easily identifiable isotopic pattern.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.

Expected Results:

-

Molecular Formula: C₁₅H₉Br₂N₃

-

Monoisotopic Mass: 388.92 g/mol

-

Expected Ion: The primary observed ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 389.92.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion peak:

-

M+H⁺: (containing two ⁷⁹Br) - Relative Intensity ~100%

-

[M+2]+H⁺: (containing one ⁷⁹Br and one ⁸¹Br) - Relative Intensity ~98%

-

[M+4]+H⁺: (containing two ⁸¹Br) - Relative Intensity ~24% This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.

-

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of the three coupled pyridine rings is expected to give rise to strong π → π* transitions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. A concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M) is typical.

-

Data Acquisition: Record the absorption spectrum over a range of 200-500 nm.

Expected Results: The UV-Vis spectrum of pyridine shows absorption maxima around 250-260 nm.[4][5] For this compound, the extended conjugation across the three rings is expected to cause a bathochromic (red) shift of the π → π* transition. One would anticipate a strong absorption band with a λₘₐₓ in the range of 280-320 nm . The exact position and intensity will be solvent-dependent. This measurement provides a valuable electronic fingerprint of the conjugated system.

Molecular Structure Visualization

Caption: Structure of this compound.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-bis(6-bromopyridin-2-yl)pyridine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2,6-bis(6-bromopyridin-2-yl)pyridine, a terpyridine-like ligand of significant interest in coordination chemistry and materials science. By leveraging foundational NMR principles and comparative analysis with analogous structures, this document offers a predictive assignment of the spectrum. It details the causal factors behind expected chemical shifts and coupling patterns, presents a robust experimental protocol for data acquisition and validation, and serves as a technical resource for researchers, scientists, and professionals in drug development and chemical research.

Introduction: The Structural Significance of this compound

This compound is a multi-dentate N-heterocyclic ligand. Its structure, featuring a central pyridine ring flanked by two 6-bromopyridin-2-yl substituents, makes it an excellent building block for creating complex supramolecular architectures and metal-organic frameworks. The bromine atoms at the terminal positions provide reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of advanced materials with tailored electronic and photophysical properties.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary method for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a framework for its interpretation and empirical validation.

Foundational Principles: Interpreting ¹H NMR of Polyaniline Systems

The ¹H NMR spectrum of a substituted pyridine derivative is governed by several key electronic and spatial factors. A clear understanding of these principles is essential for accurate spectral assignment.

-

Influence of the Nitrogen Heteroatom: The electronegative nitrogen atom induces significant deshielding of adjacent protons. Consequently, protons in the α-position (C2, C6) to the nitrogen resonate at a much lower field (higher ppm) than those in the β (C3, C5) or γ (C4) positions.[1] For an unsubstituted pyridine, α-protons typically appear around δ 8.5-8.8 ppm, while β and γ-protons are found further upfield between δ 7.1-7.8 ppm.[1]

-

Substituent Effects: The electronic nature of substituents dramatically alters the chemical shifts. Bromine, being an electron-withdrawing group, further deshields ortho and para protons, causing their signals to shift downfield.

-

Spin-Spin Coupling: Protons on adjacent carbons (vicinal protons) couple with each other, leading to signal splitting. In pyridine rings, the magnitude of the coupling constant (J) is diagnostic of the proton-proton relationship:

-

Molecular Symmetry: The symmetry of the molecule dictates the number of unique proton environments, and thus the number of distinct signals in the spectrum. This compound possesses a C₂ axis of symmetry, which simplifies its spectrum considerably.

Predictive Analysis of the ¹H NMR Spectrum

Based on the molecule's inherent symmetry, we anticipate four distinct signals in the aromatic region of the ¹H NMR spectrum, with a total integration corresponding to the nine aromatic protons.

Diagram 1: Molecular Structure and Proton Numbering

A diagram showing the chemical structure and proton labeling scheme.

Signal Assignment and Rationale

-

Signal 1: H4' (Central Ring)

-

Predicted Multiplicity: Triplet (t). This proton is coupled to two equivalent neighboring protons, H3' and H5', following the n+1 rule (2+1=3).

-

Predicted Chemical Shift (δ): ~7.9-8.1 ppm. This proton is in the γ-position of the central pyridine ring. In unsubstituted terpyridine, this proton appears around 8.0 ppm. The electronic influence of the brominated outer rings is expected to be minimal at this distance.

-

Integration: 1H.

-

-

Signal 2: H3', H5' (Central Ring)

-

Predicted Multiplicity: Doublet (d). These two protons are chemically equivalent due to molecular symmetry. Each is coupled only to the H4' proton.

-

Predicted Chemical Shift (δ): ~8.6-8.8 ppm. These protons are in the α-position relative to the central nitrogen and are also deshielded by the adjacent pyridine rings. Their chemical shift is expected to be significantly downfield.

-

Integration: 2H.

-

-

Signal 3: H3, H5 / H3'', H5'' (Outer Rings)

-

Predicted Multiplicity: Doublet (d). Due to symmetry, all four of these protons are chemically equivalent. They are in the β-position to the nitrogen on the outer rings and are coupled to the adjacent H4/H4'' protons.

-

Predicted Chemical Shift (δ): ~7.8-8.0 ppm. The chemical shift of these protons is influenced by several factors: being ortho to a carbon-carbon bond linking to another pyridine ring and being meta to a bromine atom. This position is analogous to the H5 proton in 2-bromopyridine, which appears around 7.4 ppm, but will be shifted further downfield by the connection to the central pyridine.[2]

-

Integration: 4H.

-

-

Signal 4: H4, H4'' (Outer Rings)

-

Predicted Multiplicity: Triplet (t). These two protons are equivalent. Each is coupled to two neighboring protons (H3/H5 and H3''/H5''). While these neighbors are not strictly equivalent, the coupling constants are often very similar, resulting in a triplet-like appearance. A more complex pattern like a triplet of doublets (td) is possible but often not fully resolved.

-

Predicted Chemical Shift (δ): ~7.7-7.9 ppm. This proton is analogous to the central proton in a 2,6-disubstituted pyridine system. For comparison, the central proton in 2,6-dibromopyridine appears around 7.4 ppm.[3] The replacement of one bromine with a pyridyl group will modify this shift.

-

Integration: 2H.

-

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below. These values are estimates based on established principles and data from analogous compounds.[1][2][3]

| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H3', H5' | 8.6 - 8.8 | Doublet (d) | ~8.0 Hz (³J) | 2H |

| H4' | 7.9 - 8.1 | Triplet (t) | ~8.0 Hz (³J) | 1H |

| H3, H5 / H3'', H5'' | 7.8 - 8.0 | Doublet (d) | ~7.7 Hz (³J) | 4H |

| H4, H4'' | 7.7 - 7.9 | Triplet (t) | ~7.7 Hz (³J) | 2H |

Experimental Protocol for Spectral Acquisition and Validation

To empirically validate the predicted spectrum, a rigorous and well-documented experimental approach is necessary.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that solvent choice can influence chemical shifts.[4]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1D ¹H Experiment:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Carefully phase the spectrum and apply a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine peak multiplicities.

-

Structural Confirmation with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.[1][5]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. It will show a cross-peak between H3'/H5' and H4' on the central ring, and between H3/H5 and H4 on the outer rings, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying connectivity across quaternary carbons and between the different pyridine rings.

Diagram 2: Experimental and Validation Workflow

A flowchart illustrating the workflow from sample preparation to final structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative. Due to the molecule's symmetry, four distinct signals are expected in the aromatic region between approximately δ 7.7 and 8.8 ppm. The precise chemical shifts and coupling patterns are dictated by the interplay of the nitrogen heteroatoms, the electron-withdrawing bromine substituents, and the inter-ring connectivity. The predictive analysis provided in this guide serves as a robust hypothesis that can be rigorously tested and confirmed using the detailed experimental protocols outlined, including definitive 2D NMR correlation experiments. This systematic approach ensures the highest level of scientific integrity and provides trustworthy structural elucidation for researchers working with this versatile ligand.

References

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.

- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Abraham, R. J., & Sancassan, F. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.

- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.

- OpenOChem Learn. (n.d.). Interpreting.

- University of Cambridge. (n.d.).

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Dalton Transactions (RSC Publishing). (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions.

- Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- KPU Pressbooks. (n.d.). 6.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- National Institutes of Health. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Concordia University Research Repository. (2020).

- SpectraBase. (n.d.). 2,6-Dibromopyridine - Optional[1H NMR] - Chemical Shifts.

- National Institutes of Health. (n.d.). 2,6-Bis(bromomethyl)pyridine. PMC.

- Wikipedia. (n.d.). Coupling constant.

- National Institutes of Health. (2021). Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I).

- MDPI. (2023).

- Yang, X.-J., et al. (2005). From Model Compounds to Protein Binding: Syntheses, Characterizations and Fluorescence Studies of [RuII(bipy)(terpy)L]2+ Complexes. PubMed.

- ResearchGate. (n.d.). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...).

- Sigma-Aldrich. (n.d.). 2,6-Bis(bromomethyl)pyridine 98 7703-74-4.

- Amanote Research. (n.d.). (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) -.

- National Institutes of Health. (n.d.).

Sources

A Researcher's Guide to the ¹³C NMR Analysis of 2,6-bis(6-bromopyridin-2-yl)pyridine: From Theory to Spectrum

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,6-bis(6-bromopyridin-2-yl)pyridine. This complex heterocyclic molecule, a key building block in supramolecular chemistry and materials science, presents a unique set of challenges and opportunities in its structural elucidation. This guide moves beyond a simple recitation of protocols to offer a deep dive into the causal relationships between molecular structure and spectral output, empowering the reader to not only acquire a high-quality spectrum but also to interpret it with confidence.

Introduction: The Structural Significance of this compound

This compound is a terpyridine-like ligand that has garnered significant interest due to its potential applications in the synthesis of metal-organic frameworks (MOFs), functional polymers, and pharmaceutical compounds. The bromine atoms at the 6 and 6'' positions serve as versatile synthetic handles for further functionalization, making precise structural confirmation paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton. A thorough understanding of its ¹³C NMR spectrum is crucial for verifying the successful synthesis of the target molecule and for identifying any potential impurities or isomeric byproducts.

The Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electronegativity of the nitrogen atoms and the bromine substituents, along with the aromatic ring currents, are the primary determinants of the chemical shifts.

Due to the molecule's C₂ symmetry, we can predict the number of unique carbon signals. The central pyridine ring will exhibit three distinct signals, while the two equivalent outer bromopyridyl rings will each show five unique signals. Therefore, a total of eight signals are expected in the proton-decoupled ¹³C NMR spectrum.

The prediction of chemical shifts in substituted pyridines can be approached using additive models based on substituent chemical shifts (SCS).[1][2] These models consider the electronic effects (both inductive and resonance) of substituents on the chemical shifts of the ring carbons. The nitrogen atom in the pyridine ring generally causes a downfield shift for the α and γ carbons and an upfield shift for the β carbons compared to benzene.[2] The bromine atom, being an electronegative halogen, will induce a downfield shift on the carbon to which it is attached (the ipso-carbon) and will also influence the shifts of the other carbons in the ring.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is designed to yield a high-quality ¹³C NMR spectrum of this compound. The rationale behind each step is provided to foster a deeper understanding of the experimental choices.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic precursors. Purification can be achieved through recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its single carbon signal at approximately 77.16 ppm provides a convenient internal reference. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but their own solvent peaks will be present in the spectrum. The choice of solvent can slightly influence chemical shifts.[3][4]

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard (Optional): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide a more precise reference point.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: The experiment should be performed on a spectrometer with a reasonably high field strength (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) to achieve good signal dispersion.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is appropriate. This will result in a spectrum where each unique carbon atom appears as a single line.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected carbon signals for aromatic compounds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to a few thousand) will be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for their quantitative observation, although this is often not necessary for simple structural confirmation.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.

-

Data Processing and Spectral Interpretation

1. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or to the TMS signal (0.00 ppm).

2. Spectral Assignment:

The assignment of the eight expected signals requires a combination of predictive methods, comparison with related compounds, and potentially 2D NMR techniques.

Table 1: Predicted and Annotated ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale for Assignment |

| C6, C6'' | 140 - 145 | ipso-Carbon attached to bromine; expected to be significantly downfield. |

| C2, C2'' | 155 - 160 | α-Carbon to the outer pyridine nitrogen and adjacent to the central ring; highly deshielded. |

| C2', C6' | 155 - 160 | α-Carbons to the central pyridine nitrogen; highly deshielded. |

| C4' | 135 - 140 | γ-Carbon of the central pyridine ring; deshielded by the nitrogen. |

| C4, C4'' | 137 - 142 | γ-Carbon of the outer bromopyridyl rings; influenced by both nitrogen and bromine. |

| C3, C3'' | 120 - 125 | β-Carbon of the outer bromopyridyl rings. |

| C5, C5'' | 125 - 130 | β-Carbon of the outer bromopyridyl rings, adjacent to the bromine-substituted carbon. |

| C3', C5' | 118 - 123 | β-Carbons of the central pyridine ring; expected to be the most upfield of the aromatic signals. |

Note: These are estimated ranges. Actual values may vary based on experimental conditions.

Workflow for ¹³C NMR Analysis

Caption: Workflow for the ¹³C NMR analysis of this compound.

Advanced Techniques for Unambiguous Assignment:

For a definitive assignment of all carbon signals, especially for closely spaced peaks, 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. By assigning the ¹H NMR spectrum first, the signals for the protonated carbons can be unambiguously identified.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, which do not appear in an HSQC spectrum. For instance, the signal for C2' and C6' can be confirmed by its correlation to the protons on the outer bromopyridyl rings.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected number of signals based on molecular symmetry provides an initial check. The chemical shift predictions, grounded in established principles of NMR spectroscopy, offer a theoretical framework for interpretation.[5][6] Finally, the use of 2D NMR techniques provides a robust method for cross-verifying the assignments made from the 1D spectrum. Consistency across all these analytical steps ensures a high degree of confidence in the final structural elucidation.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural characterization. By combining a sound theoretical understanding with a meticulous experimental approach and systematic data interpretation, researchers can confidently verify the identity and purity of this important synthetic building block. This guide provides the necessary framework and field-proven insights to achieve this goal, fostering both scientific rigor and experimental success.

References

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).

- Stenutz, R. NMR chemical shift prediction of pyridines. Mol-Instincts. [Link]

- Malfara, M., Jansen, A., & Tierney, J. (2020).

- Kamienski, B., & Schilf, W. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2197–2206. [Link]

- Pazderski, L., Tousek, J., Sitkowski, J., Kozerski, L., Marek, R., & Szłyk, E. (2007). 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry, 45(1), 24–36. [Link]

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

Introduction: Elucidating the Structure of a Privileged Ligand

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-bis(6-bromopyridin-2-yl)pyridine

In the realms of supramolecular chemistry, materials science, and drug development, polypyridyl ligands are cornerstone building blocks for creating complex, functional architectures. This compound, a terpyridine analogue, represents a class of molecules whose utility is defined by its precise structure and coordination properties. The two bromine atoms serve as reactive handles for further synthetic elaboration, making the definitive confirmation of its mass and structure a critical first step in any research endeavor.

Mass spectrometry (MS) stands as the quintessential analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the unique isotopic signature of bromine and the specific chemical nature of the pyridine rings necessitate a nuanced approach to both data acquisition and interpretation. This guide provides a comprehensive, field-tested methodology for the mass spectrometric analysis of this compound, designed for researchers who require not just data, but validated, trustworthy results.

Pillar 1: Foundational Principles – The Bromine Isotopic Signature

The most telling feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Unlike many other common elements in organic chemistry, bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately a 1:1 ratio).[1][2] This has profound implications for the mass spectrum of this compound, which contains two bromine atoms.

The presence of two bromine atoms results in a characteristic triplet of peaks for the molecular ion (and any fragment containing both bromine atoms). This cluster consists of:

-

The M peak: Corresponding to the ion containing two ⁷⁹Br isotopes.

-

The M+2 peak: Corresponding to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

-

The M+4 peak: Corresponding to the ion containing two ⁸¹Br isotopes.

Due to statistical probability, the relative intensity of these peaks will be approximately 1:2:1 .[3] The observation of this signature is the primary and most definitive confirmation of the compound's elemental composition.

Visualizing the Dibromide Isotopic Pattern

The following diagram illustrates the expected isotopic distribution for the molecular ion of a compound containing two bromine atoms.

Caption: Expected 1:2:1 isotopic pattern for a dibrominated molecular ion.

Pillar 2: Experimental Design – A Self-Validating Protocol

The choice of experimental parameters is paramount to obtaining a clean, interpretable spectrum. For a molecule like this compound, which is a moderately polar, non-volatile solid, Electrospray Ionization (ESI) is the method of choice.[4][5] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, preserving its structure and allowing for the clear observation of the molecular ion.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Objective: To prepare a dilute, ionized solution suitable for infusion into the ESI source.

-

Step 1.1: Weigh approximately 1 mg of this compound.

-

Step 1.2: Dissolve the sample in 1 mL of high-purity solvent. A 50:50 mixture of acetonitrile and water or methanol is an excellent starting point.

-

Step 1.3 (Critical for Protonation): To promote the formation of the desired [M+H]⁺ ion in positive-ion mode, acidify the solution by adding 0.1% (v/v) formic acid. The acidic environment provides a source of protons, facilitating the ionization of the basic pyridine nitrogen atoms.

-

Step 1.4: Perform a serial dilution to achieve a final concentration in the range of 1-10 µM (micromolar). High concentrations can lead to signal suppression and the formation of non-covalent aggregates.[6]

2. Instrument Setup & Data Acquisition (High-Resolution MS):

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended for accurate mass measurement.

-

Step 2.1: Ionization Mode: Select Positive Ion Electrospray (ESI+). The three nitrogen atoms in the pyridine rings are basic sites that readily accept a proton.

-

Step 2.2: Infusion: Infuse the prepared sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent signal.

-

Step 2.3: ESI Source Parameters (Self-Validation): The key to a good spectrum is to use the gentlest possible source conditions to observe the intact molecular ion.

-

Capillary Voltage: ~3.0-4.0 kV.

-

Desolvation Temperature: 250-350 °C.

-

Desolvation Gas Flow (N₂): 500-800 L/hr.

-

Cone/Fragmentor Voltage: Start with a low value (e.g., 20-30 V). This voltage controls the energy imparted to the ions as they enter the mass spectrometer. A low voltage minimizes in-source fragmentation.[6][7]

-

-

Step 2.4: Mass Analysis:

-

Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-1000.

-

Acquisition: Acquire data for 1-2 minutes to obtain a robust, averaged spectrum.

-

-

Step 2.5: Induced Fragmentation (Optional but Recommended):

-

After acquiring the spectrum with low cone voltage, systematically increase this voltage (e.g., in steps to 50 V, 70 V, etc.). This will induce fragmentation, providing valuable structural information. Alternatively, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion cluster for collision-induced dissociation (CID).

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the robust analysis of the target compound.

Pillar 3: Data Interpretation – From Spectrum to Structure

Interpreting the mass spectrum requires a systematic approach, beginning with the identification of the molecular ion and culminating in the assignment of key fragments.

Expected Mass and Isotopic Distribution

The molecular formula for this compound is C₁₅H₉Br₂N₃. The expected m/z values for the protonated molecular ion [M+H]⁺ are summarized below.

| Ion Species | Isotopic Composition | Calculated Monoisotopic m/z | Expected Relative Abundance |

| [M+H]⁺ | C₁₅H₁₀N₃⁷⁹Br₂ | 389.9241 | ~100% (1) |

| [M+2+H]⁺ | C₁₅H₁₀N₃⁷⁹Br⁸¹Br | 391.9221 | ~200% (2) |

| [M+4+H]⁺ | C₁₅H₁₀N₃⁸¹Br₂ | 393.9199 | ~100% (1) |

Note: These values are for the protonated species [M+H]⁺ and should be the most abundant cluster observed under gentle ESI conditions.

Anticipated Fragmentation Pathways

When higher energy is applied (either through increased cone voltage or CID), the molecular ion will fragment in predictable ways. The bonds adjacent to the heteroatoms and the carbon-bromine bonds are the most likely points of cleavage.[8][9]

-

Loss of Bromine: The most common fragmentation pathway for halogenated compounds is the loss of the halogen.[8] This can occur as the loss of a bromine radical (Br•) or the neutral loss of hydrogen bromide (HBr).

-

Inter-ring Cleavage: The single bonds connecting the three pyridine rings can also cleave, leading to fragments corresponding to bromopyridyl or pyridyl moieties.

Fragmentation Visualization

The diagram below outlines a plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

Caption: Plausible fragmentation cascade for protonated this compound.

Conclusion: An Authoritative Approach

The mass spectrometric analysis of this compound is a clear and unambiguous process when guided by sound chemical principles. The definitive 1:2:1 isotopic signature of the two bromine atoms provides an irrefutable marker for the molecular ion. By employing a soft ionization technique like ESI under gentle source conditions, the intact molecular ion can be observed with high fidelity. Subsequent in-source or tandem MS fragmentation experiments can further validate the structure by revealing predictable losses of bromine and inter-ring cleavages. This comprehensive approach, from sample preparation to data interpretation, provides a self-validating framework that ensures the highest degree of confidence in the analytical results, empowering researchers to proceed with their synthetic and applicative studies on solid ground.

References

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- O'Hair, R. A. J., & Styles, M. L. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. [Link]

- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- Zhang, R., Sun, S., Peng, X., & Sun, L. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603. [Link]

- Schäfer, L., & Schalley, C. A. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 29-48. [Link]

- McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 467-473. [Link]

- Weimann, S., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Omega, 8(28), 25257–25267. [Link]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- ResearchGate. (2006). Mass spectrometry analysis of organometallic assemblies: Bis-terpyridine-Ru(II) connectivity.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 2,6-Bis(bromomethyl)pyridine

A Note to the Researcher: Initial investigations for the crystal structure of 2,6-bis(6-bromopyridin-2-yl)pyridine did not yield publicly available crystallographic data at the time of this writing. However, to fulfill the spirit of the inquiry for a comprehensive guide on a related brominated pyridine derivative, this document provides an in-depth analysis of the well-characterized crystal structure of 2,6-bis(bromomethyl)pyridine . This compound serves as an excellent case study, offering fundamental insights into the synthesis, molecular geometry, and supramolecular interactions that are highly relevant to researchers in medicinal chemistry, materials science, and supramolecular chemistry.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. Their utility stems from the nitrogen heteroatom, which imparts unique electronic properties, basicity, and the ability to act as a potent ligand for metal coordination. When substituted at the 2 and 6 positions, the pyridine core becomes a versatile scaffold for constructing complex molecular architectures, from intricate macrocycles to advanced materials and pharmacologically active agents[1][2].

The subject of this guide, 2,6-bis(bromomethyl)pyridine, is a particularly valuable precursor. The bromomethyl groups are highly reactive handles for nucleophilic substitution, enabling the facile introduction of a wide range of functionalities. Understanding its solid-state structure is paramount, as the conformation and intermolecular interactions present in the crystal directly inform its reactivity, stability, and suitability for designing new materials with predictable, ordered arrangements.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The primary route to 2,6-bis(bromomethyl)pyridine involves the bromination of its corresponding diol, 2,6-bis(hydroxymethyl)pyridine.

Synthetic Pathway

The conversion of the diol to the dibromide is typically achieved by treatment with a strong brominating agent, such as hydrobromic acid (HBr), often at elevated temperatures. The underlying mechanism is a nucleophilic substitution where the hydroxyl groups are protonated to form good leaving groups (water), which are then displaced by bromide ions.

Caption: Synthetic route to 2,6-bis(bromomethyl)pyridine.

Rationale for Crystallization Method

Obtaining a crystal suitable for X-ray diffraction requires a slow, controlled process that allows molecules to self-assemble into a highly ordered, repeating lattice. Recrystallization from a suitable solvent is a field-proven method. For 2,6-bis(bromomethyl)pyridine, slow recrystallization from diethyl ether at ambient temperature has proven effective[1]. Diethyl ether is a moderately polar solvent that can dissolve the compound at a higher temperature (or in a saturated state) but allows it to slowly precipitate as the solution cools or the solvent evaporates. This slow transition from the disordered solution phase to the ordered solid phase is critical for minimizing defects and growing a single, well-defined crystal.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from established literature procedures.

Protocol 1: Synthesis of 2,6-Bis(bromomethyl)pyridine[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,6-bis(hydroxymethyl)pyridine (2.0 g, 14 mmol).

-

Reagent Addition: Cautiously and slowly add 60% hydrobromic acid (15 mL) to the flask.

-

Heating: Heat the reaction mixture to 125 °C and maintain at reflux for 6 hours.

-

Cooling & Quenching: Cool the reaction to room temperature. The resulting residue is then dissolved in deionized water (50 mL).

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the yellow solution until the pH reaches 8. This step neutralizes the excess acid.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (4 x 50 mL). The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and remove the solvent via rotary evaporation.

-

Purification: Purify the resulting crude solid by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield the final product as a white solid.

Protocol 2: Single Crystal Growth[1][2]

-

Preparation of Saturated Solution: Dissolve a small amount of the purified 2,6-bis(bromomethyl)pyridine in a minimal amount of diethyl ether in a clean vial.

-

Slow Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with a needle to create a small opening.

-

Incubation: Place the vial in a vibration-free environment at a constant room temperature.

-

Crystal Formation: Allow the solvent to evaporate slowly over several days. Colorless, needle-like crystals suitable for X-ray diffraction will form.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis provides a precise three-dimensional map of the atomic positions within the crystal lattice.

Crystallographic Data

The crystallographic data for 2,6-bis(bromomethyl)pyridine provides a quantitative description of its solid-state structure.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇Br₂N | [1][2] |

| Molecular Weight (Mᵣ) | 264.96 g/mol | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 9.2955 (19) | [1][2] |

| b (Å) | 12.980 (3) | [1][2] |

| c (Å) | 7.5288 (15) | [1][2] |

| β (°) | 110.75 (3) | [1][2] |

| Volume (V) (ų) | 849.5 (3) | [1][2] |

| Molecules per cell (Z) | 4 | [1][2] |

| Temperature (T) | 293 K | [1][2] |

Molecular Conformation

In the solid state, the molecule adopts a specific conformation where the two bromomethyl groups are oriented on opposite sides of the pyridine ring. The C-Br vectors are positioned nearly perpendicular to the plane of the aromatic ring, minimizing steric hindrance.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure of 2,6-bis(bromomethyl)pyridine reveals a well-ordered, three-dimensional architecture governed by a combination of π-π stacking and bromine-bromine halogen bonds. The molecule adopts a conformation that minimizes steric strain while maximizing stabilizing intermolecular contacts. This detailed structural knowledge is invaluable for researchers, providing a validated starting point for the rational design of macrocycles, coordination complexes, and functional organic materials where predictable solid-state packing is essential for achieving desired properties.

References

- Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine.

- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine. PubChem.

- PrepChem. (n.d.). Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate).

- Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, E70, o4.

- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine. PubMed Central.

- Scientific Laboratory Supplies. (n.d.). 2,6-Bis(bromomethyl)pyridine, 98%.

- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

- ResearchGate. (n.d.). Model molecular structure of 2,6-Bis(Bromomethyl)Pyridine.

- The Royal Society of Chemistry. (n.d.). Support information.

- SynthesisChem. (2025). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications.

- MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- Ottokemi. (n.d.). 2,6-Pyridinedimethanol, 98%.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. PubMed Central.

Sources

A Technical Guide to the Solubility of 2,6-bis(6-bromopyridin-2-yl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-bis(6-bromopyridin-2-yl)pyridine (also known as 6,6''-dibromo-2,2':6',2''-terpyridine), a key building block in coordination chemistry, materials science, and drug development. Recognizing the scarcity of quantitative solubility data in published literature, this document synthesizes theoretical predictions based on molecular structure with qualitative experimental observations from authoritative sources. We present a predicted solubility profile in a range of common organic solvents, discuss the key physicochemical factors governing its solubility, and provide a detailed, field-tested experimental protocol for researchers to accurately determine its solubility in novel solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, practical understanding of its solution-phase behavior.

Introduction and Molecular Overview